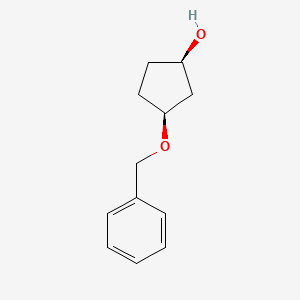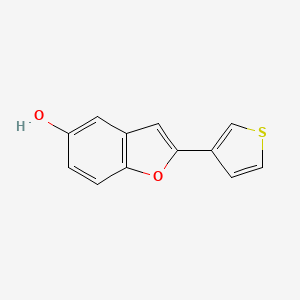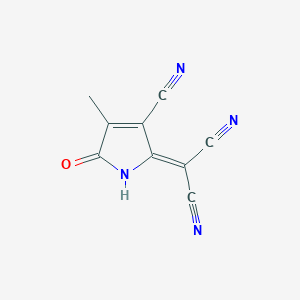
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester is an organophosphorus compound that features a benzyl group substituted with a fluorine atom and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester typically involves a multi-step process:
Nitration: The starting material, 3-fluorotoluene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 3-fluoro-5-nitrotoluene.
Bromination: The nitro compound is then brominated using bromine in the presence of a catalyst such as iron to form 3-fluoro-5-nitrobenzyl bromide.
Phosphonation: The final step involves the reaction of 3-fluoro-5-nitrobenzyl bromide with triethyl phosphite under reflux conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzyl bromide intermediate can react with nucleophiles to form different substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phosphonic ester group can be oxidized to the corresponding phosphonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium cyanide in an aprotic solvent like dimethylformamide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Hydrogen peroxide in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: (3-Fluoro-5-amino-benzyl)-phosphonic acid diethyl ester.
Oxidation: (3-Fluoro-5-nitro-benzyl)-phosphonic acid.
科学研究应用
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or a precursor for the synthesis of biologically active molecules.
作用机制
The mechanism of action of (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorine and nitro groups can influence its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
(3-Fluoro-5-nitrobenzyl chloride): Similar structure but with a chloride instead of a phosphonic ester group.
(3-Fluoro-5-nitrobenzyl alcohol): Similar structure but with an alcohol group instead of a phosphonic ester group.
(3-Fluoro-5-nitrobenzylamine): Similar structure but with an amine group instead of a phosphonic ester group.
Uniqueness
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester is unique due to the presence of the phosphonic ester group, which can impart distinct chemical and physical properties. This group can enhance the compound’s solubility, stability, and reactivity compared to its analogs.
属性
分子式 |
C11H15FNO5P |
|---|---|
分子量 |
291.21 g/mol |
IUPAC 名称 |
1-(diethoxyphosphorylmethyl)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C11H15FNO5P/c1-3-17-19(16,18-4-2)8-9-5-10(12)7-11(6-9)13(14)15/h5-7H,3-4,8H2,1-2H3 |
InChI 键 |
FQFYFECHUQNQSB-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)F)[N+](=O)[O-])OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)



![(R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B15052297.png)
![tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B15052299.png)

![3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B15052316.png)

![[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B15052330.png)
![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)
amine](/img/structure/B15052365.png)

![[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)
